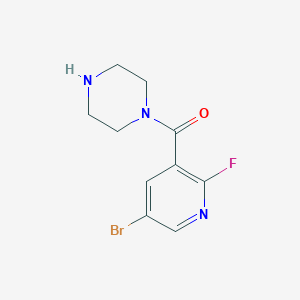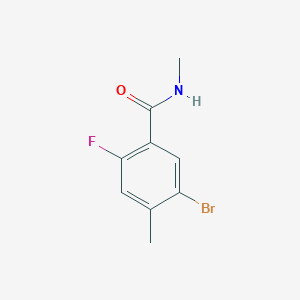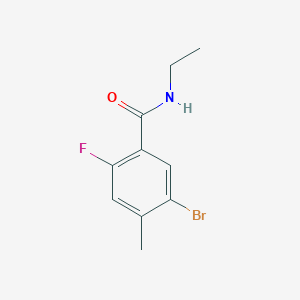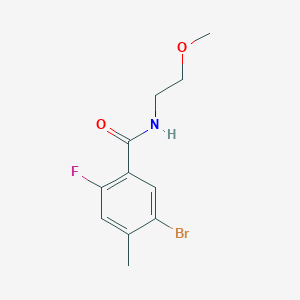
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine and fluorine atoms, and a piperazine ring attached via a methanone group
Métodos De Preparación
The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.
Piperazine Introduction: The brominated and fluorinated pyridine is then reacted with piperazine under suitable conditions to form the piperazine-substituted pyridine.
Methanone Formation: Finally, the compound is subjected to a reaction that introduces the methanone group, completing the synthesis of this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The piperazine ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents such as palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology experiments to investigate cellular processes and pathways.
Industrial Applications: The compound may be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone can be compared with other similar compounds, such as:
(5-Bromo-2-chloropyridin-3-yl)(piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-2-methylpyridin-3-yl)(piperazin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.
(5-Bromo-2-iodopyridin-3-yl)(piperazin-1-yl)methanone: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3O/c11-7-5-8(9(12)14-6-7)10(16)15-3-1-13-2-4-15/h5-6,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHZQRPKKNWLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














